molecular formula C17H27NO3S B345274 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine CAS No. 398996-69-5

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B345274
CAS No.: 398996-69-5
M. Wt: 325.5g/mol
InChI Key: GKVMJEJLRITXFV-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of the aromatic compound. This is followed by a nucleophilic substitution reaction with 4-methylpiperidine. The general reaction conditions include:

    Step 1: Preparation of the sulfonyl chloride derivative.

    Step 2: Nucleophilic substitution with 4-methylpiperidine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting normal biological processes.

Comparison with Similar Compounds

  • 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
  • 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine

Comparison: Compared to its analogs, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine exhibits unique properties due to the presence of the piperidine ring, which can influence its binding affinity and specificity towards biological targets. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-14(15)4)22(19,20)18-8-6-13(3)7-9-18/h10-13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVMJEJLRITXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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